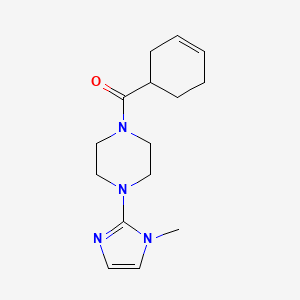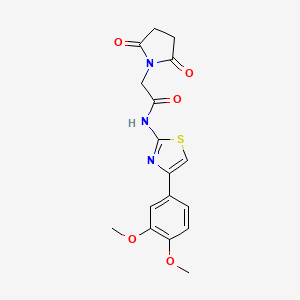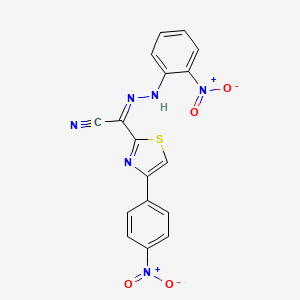
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, N-alkylation, and hydrolysis, as seen in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride . Another example is the asymmetric Strecker synthesis used to produce 1-amino-2-methylcyclohexanecarboxylic acids, which involves the use of concentrated H2SO4, Pd/C H2, and concentrated HCl . These methods indicate that the synthesis of complex amino acid derivatives often requires careful control of reaction conditions and may involve multiple steps to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using spectroscopic methods such as HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . The absolute configuration of synthesized compounds can be determined by X-ray analyses . These techniques would likely be applicable in analyzing the molecular structure of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl.
Chemical Reactions Analysis
The chemical reactions of related compounds show regioselectivity and susceptibility to certain conditions. For instance, the acetylation of Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate proceeds fully regioselectively to give a single product under certain conditions . The reactivity of this compound would similarly be influenced by the choice of reagents and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure and the functional groups present. For example, the acetylated derivatives of Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate show different properties and reactivity patterns compared to their non-acetylated counterparts . The properties of this compound would be expected to be influenced by its amino and ester groups, as well as the indene structure.
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl belongs to a class of compounds that are explored for their chemical reactivity and potential in synthesizing more complex molecules. One study discusses the homogeneous catalytic aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, demonstrating the utility of amino acid methyl esters as amine nucleophiles in the formation of carboxamides (Müller et al., 2005). This method points to the broader applications of such compounds in organic synthesis, including the potential modification of this compound for various industrial and research purposes.
Catalysis and Enzyme Inhibition
The structural features of this compound suggest its potential in catalysis and enzyme inhibition. For example, studies on cyclic (alkyl)(amino)carbenes show that these compounds can be used as ligands in transition metal-catalyzed reactions, potentially offering a pathway to synthesize or modify this compound (Zeng et al., 2009). Moreover, the inhibition studies on carbonic anhydrase isoenzymes by novel amino salicylato salts indicate the potential of structurally similar compounds to act as enzyme inhibitors, which could have implications for the design of new pharmaceuticals or biochemical tools (Yenikaya et al., 2011).
Pharmacological Evaluation
While specific studies directly addressing the pharmacological applications of this compound were not found, research on conformationally restricted glutamic acid analogues and their evaluation in medicinal chemistry provides a framework for assessing the potential biological activity of structurally complex amino acids and their derivatives (Bunch et al., 2003). Such studies underscore the importance of exploring the biological activity of compounds like this compound, which may possess unique pharmacological properties due to their structural complexity.
Propriétés
IUPAC Name |
methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGMHAMWDHRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)




![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)